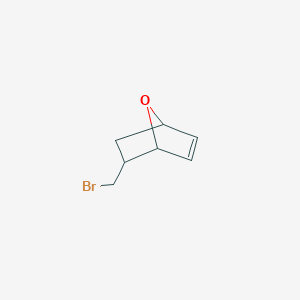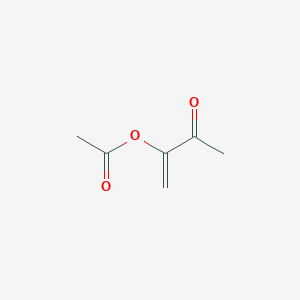![molecular formula C14H14ClN3O3S B8276774 N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide CAS No. 66376-00-9](/img/structure/B8276774.png)
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide is a compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid. This method eliminates the need for protecting and deprotecting the amino group, which is a common requirement in traditional synthesis. The reaction conditions usually involve the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity, and the use of automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The compound can participate in substitution reactions, where the chlorosulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted pyrazine derivatives. These products can have different biological and chemical properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties
Wirkmechanismus
The mechanism of action of N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide include other pyrazine derivatives such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a chlorosulfonyl group and a pyrazine ring. This structure imparts unique chemical and biological properties to the compound, making it suitable for various applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
66376-00-9 |
|---|---|
Molekularformel |
C14H14ClN3O3S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
InChI-Schlüssel |
GLUACTHHYOSPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol](/img/structure/B8276770.png)



![Methyl 2-[4-(bromomethyl)-2-fluorophenyl]-propionate](/img/structure/B8276789.png)
